molecular formula C14H21N3O2S2 B5784876 4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide

4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide

Cat. No. B5784876
M. Wt: 327.5 g/mol
InChI Key: SLORFCRFVVAXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is used in scientific research for its potential therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of 4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting specific enzymes and signaling pathways involved in various diseases. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer. It has also been reported to inhibit the activity of dipeptidyl peptidase-4, which plays a role in glucose metabolism.
Biochemical and Physiological Effects:
4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer, it has been reported to induce cell cycle arrest and apoptosis by activating the p53 pathway. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In diabetes, it has been reported to increase insulin secretion and improve glucose uptake by skeletal muscle cells. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide in lab experiments include its potential therapeutic effects in various diseases, its ability to inhibit specific enzymes and signaling pathways, and its anti-inflammatory properties. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide. One direction is to investigate its potential therapeutic effects in other diseases such as cardiovascular disease and neurodegenerative diseases. Another direction is to study its safety and efficacy in humans through clinical trials. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide for different diseases. Finally, the development of more potent and selective analogs of 4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide could lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of 4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with cyclopentylamine in the presence of triethylamine and dichloromethane. The resulting intermediate is then reacted with thiosemicarbazide in the presence of sodium acetate and acetic acid to obtain the final product.

Scientific Research Applications

4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide has been extensively studied for its potential therapeutic effects in various diseases such as cancer, diabetes, and inflammation. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In diabetes, it has been reported to improve glucose tolerance and insulin sensitivity. Additionally, it has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-cyclopentyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S2/c15-21(18,19)13-7-5-11(6-8-13)9-10-16-14(20)17-12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H2,15,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLORFCRFVVAXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803411
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-{2-[(Cyclopentylcarbamothioyl)amino]ethyl}benzenesulfonamide

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